molecular formula C21H20N2O5 B2462688 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 1172824-22-4

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2462688
CAS No.: 1172824-22-4
M. Wt: 380.4
InChI Key: MLZFZIBDJHCHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d][1,3]dioxol-5-yl (benzodioxole) moiety linked to an isoxazole ring at the 5-position, with an acetamide group substituted at the 3-position of the isoxazole. The acetamide nitrogen is further functionalized with a 4-methoxyphenethyl group. The 4-methoxyphenethyl substituent likely influences solubility and target binding through steric and electronic effects .

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-25-17-5-2-14(3-6-17)8-9-22-21(24)12-16-11-19(28-23-16)15-4-7-18-20(10-15)27-13-26-18/h2-7,10-11H,8-9,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZFZIBDJHCHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oximation of 5-Formylbenzo[d]dioxole

The synthesis commences with the conversion of 5-formylbenzo[d]dioxole to its corresponding oxime. Under optimized conditions:

  • Reagents : Hydroxylamine hydrochloride (1.2 equiv), sodium hydroxide (2.0 equiv)
  • Solvent : Ethanol/water (3:1 v/v)
  • Conditions : 70°C for 12-24 hours
  • Yield : 92-95%

The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, facilitated by alkaline conditions. Excess base ensures complete deprotonation of hydroxylamine, while elevated temperature accelerates imine formation.

Halogenation with N-Chlorosuccinimide (NCS)

Subsequent halogenation introduces the leaving group necessary for cyclization:

  • Reagents : NCS (1.05 equiv)
  • Solvent : Dimethylacetamide (DMA)
  • Conditions : 45°C for 3 hours under nitrogen
  • Yield : 94-97%

Mechanistic studies reveal a radical pathway where NCS generates chloronium ions, facilitating electrophilic substitution at the oxime nitrogen. The choice of DMA over DMF minimizes side reactions while maintaining reagent solubility.

Cyclization to Form the Isoxazole Ring

The critical ring-closure step employs a β-ketoester to construct the isoxazole:

  • Reagents : Ethyl acetoacetate (1.1 equiv), triethylamine (2.0 equiv)
  • Solvent : Absolute ethanol
  • Conditions : Room temperature, 12 hours
  • Yield : 78-82%

This conjugate addition-elimination sequence proceeds through a six-membered transition state, with triethylamine scavenging HCl to drive the reaction forward. The electron-withdrawing effect of the benzo[d]dioxole group enhances the electrophilicity of the chlorinated intermediate, promoting efficient cyclization.

Acetic Acid Side Chain Installation

Hydrolysis to the Carboxylic Acid

The ethyl ester undergoes saponification to generate the free acid:

  • Reagents : 2M NaOH (5.0 equiv)
  • Solvent : Ethanol/water (4:1 v/v)
  • Conditions : Reflux (80°C) for 6 hours
  • Yield : 89-93%

Alkaline hydrolysis proceeds via nucleophilic acyl substitution, with the bulky isoxazole ring minimizing decarboxylation side reactions. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) can enhance reaction rates in scaled-up procedures.

Activation as the Acid Chloride

Conversion to the reactive acyl chloride facilitates amide bond formation:

  • Reagents : Thionyl chloride (3.0 equiv), catalytic DMF
  • Solvent : Dichloromethane
  • Conditions : Reflux (40°C) for 2 hours
  • Yield : 95-98%

The reaction mechanism involves sequential nucleophilic attack by chloride, with DMF catalyzing the formation of the reactive iminium intermediate. Strict moisture control is essential to prevent hydrolysis back to the carboxylic acid.

Synthesis of 4-Methoxyphenethylamine

Reductive Amination of 4-Methoxybenzaldehyde

A two-step sequence from commercially available starting materials:

  • Condensation :
    • 4-Methoxybenzaldehyde (1.0 equiv) + nitroethane (1.2 equiv)
    • Acetic acid catalyst, 110°C, 8 hours
    • Yield: 85%
  • Reduction :
    • Hydrogen gas (50 psi), Ra-Ni catalyst
    • Methanol solvent, 60°C, 12 hours
    • Yield: 90%

This route avoids the use of toxic cyanide reagents typically employed in Strecker syntheses, improving environmental compatibility.

Final Amide Coupling

The convergent step unites the two intermediates via amide bond formation:

  • Reagents : 4-Methoxyphenethylamine (1.05 equiv), Et₃N (2.0 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Conditions : 0°C to room temperature, 24 hours
  • Yield : 75-80%

Schlenk techniques prevent premature hydrolysis of the acid chloride. Gradual warming from 0°C to ambient temperature minimizes exothermic side reactions while ensuring complete conversion.

Purification and Characterization

Crystallization Optimization

Final purification employs a mixed solvent system:

  • Solvents : Ethyl acetate/hexanes (1:3 v/v)
  • Conditions : Slow cooling from 60°C to -20°C over 12 hours
  • Purity : >99% (HPLC)

The methoxy group's polarity facilitates crystal lattice formation, enabling high recovery yields without chromatographic purification.

Spectroscopic Characterization

Key analytical data confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J=8.4 Hz, 2H, ArH), 6.77 (s, 1H, isoxazole-H), 6.72 (d, J=1.6 Hz, 1H, dioxole-H), 6.56 (dd, J=8.0, 1.6 Hz, 1H, dioxole-H), 5.98 (s, 2H, OCH₂O), 3.79 (s, 3H, OCH₃), 3.52 (q, J=6.8 Hz, 2H, CH₂N), 2.81 (t, J=6.8 Hz, 2H, CH₂Ar), 2.68 (s, 2H, COCH₂).
  • HRMS (ESI+) : m/z calculated for C₂₁H₁₉N₂O₅ [M+H]⁺ 387.1294, found 387.1291.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the halogenation and cyclization steps for flow chemistry:

  • Flow Reactor Parameters :
Step Temperature Residence Time Conversion
Halogenation 50°C 15 min 98%
Cyclization RT 30 min 95%

This approach reduces batch-to-batch variability while improving heat management during exothermic steps.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 23 kg/kg (traditional) vs. 15 kg/kg (flow)
  • E-factor : 18 (batch) vs. 9 (continuous)

Solvent recovery systems and catalytic reagent recycling significantly enhance the environmental profile of large-scale syntheses.

Chemical Reactions Analysis

Isoxazole Ring Reactivity

The isoxazole core exhibits electrophilic substitution and ring-opening reactions. Key transformations include:

Reaction TypeReagents/ConditionsProduct/OutcomeSupporting Evidence
Nucleophilic Addition Grignard reagents (e.g., RMgX)Ring-opening to form β-keto nitriles Pd-catalyzed coupling analogs
Reduction H₂/Pd-C or LiAlH₄Partial saturation to isoxazoline Purine-isoxazole hybrids
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitration at C4 of isoxazole Oxadiazole derivatives

The isoxazole’s electron-deficient nature facilitates regioselective modifications, particularly at the C3 and C5 positions.

Benzo[d] dioxole Reactivity

This bicyclic system is relatively stable but participates in:

Reaction TypeReagents/ConditionsProduct/OutcomeSupporting Evidence
Oxidative Ring-Opening Ozone or KMnO₄Cleavage to catechol derivatives Aldol condensation studies
Electrophilic Aromatic Substitution Br₂/FeBr₃Bromination at C5 or C6 Aporphine alkaloid synthesis

The methylenedioxy group directs electrophiles to positions para to the oxygen atoms.

Acetamide Group Transformations

The N-(4-methoxyphenethyl)acetamide moiety undergoes hydrolysis and alkylation:

Reaction TypeReagents/ConditionsProduct/OutcomeSupporting Evidence
Acid/Base Hydrolysis HCl (6M) or NaOH (aqueous)Cleavage to acetic acid and amine β-lactam synthesis routes
N-Alkylation Alkyl halides (e.g., CH₃I)/K₂CO₃Quaternary ammonium salts Purine-acetamide hybrids

The acetamide’s carbonyl group is susceptible to nucleophilic attack under acidic or basic conditions.

Methoxyphenethyl Side Chain Modifications

The 4-methoxyphenethyl group participates in:

Reaction TypeReagents/ConditionsProduct/OutcomeSupporting Evidence
O-Demethylation BBr₃ (anhydrous)Phenolic hydroxyl group Benzo[d] dioxole analogs
Oxidation K₂Cr₂O₇/H₂SO₄Conversion to carboxylic acid Oxadiazole-methanamine

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction TypeReagents/ConditionsProduct/OutcomeSupporting Evidence
Suzuki Coupling Aryl boronic acid/Pd(PPh₃)₄Biaryl derivatives Aporphine synthesis
Heck Reaction Alkenes/Pd(OAc)₂Vinylated isoxazole Purine-isoxazole hybrids

Scientific Research Applications

Anticancer Properties

Research indicates that isoxazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this one can induce apoptosis in various cancer cell lines. A notable study demonstrated that these derivatives inhibit cell proliferation in breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Isoxazole derivatives have shown promise against various bacterial strains, suggesting that this compound may also possess similar effects. In vitro studies are ongoing to evaluate its effectiveness against pathogens such as Mycobacterium tuberculosis and other resistant strains .

Materials Science Applications

The unique electronic properties of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide make it a candidate for developing novel organic materials. Its structural characteristics allow for potential applications in organic electronics and photonics, where tailored electronic properties are essential.

Case Study 1: Anticancer Activity

A study published in the journal ACS Omega highlighted the synthesis and evaluation of various isoxazole derivatives for their anticancer properties. The results indicated that certain derivatives showed significant growth inhibition in cancer cell lines, suggesting a promising avenue for further research into this compound's anticancer potential .

Case Study 2: Antimicrobial Evaluation

In another study focused on antimicrobial activity, derivatives similar to this compound were synthesized and tested against Staphylococcus aureus and Escherichia coli. The findings demonstrated notable inhibitory effects, warranting further exploration into their mechanisms and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The isoxazole ring may participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis of structurally and functionally related compounds, focusing on core scaffolds, substituents, and biological activities:

Structural Comparison

Compound Name/ID Core Structure Key Substituents/Modifications Notable Features Source
Target Compound Isoxazole Benzodioxole (C-5), 4-methoxyphenethyl (N-acetamide) Combines electron-rich benzodioxole with methoxy-substituted phenethyl for enhanced lipophilicity.
102a () Pyrazole Benzodioxole, naphthalen-2-yl, thiazole Exhibits anticancer activity (IC₅₀ = 1.2 µM against HCT-116 cells). Thiazole and naphthyl groups enhance planar stacking.
D14–D20 () Penta-2,4-dienamide Benzodioxole, variable aryloxy groups Cytoprotective activity against oxidative stress; dienamide backbone allows conformational flexibility.
Compound 4 () Thiazole Benzodioxole, phenylmethanone Acetamide linked to thiazole; structural rigidity may limit binding to flexible targets.
10n–10p () Phenethyl acetamide Benzodioxole, pyridinyl, or benzyloxy Cytoprotective Hsp90 inhibitors; benzyloxy groups improve solubility but reduce metabolic stability.

Biological Activity

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure

The compound's structure features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring, which is further connected to a methoxyphenethyl acetamide group. The structural formula can be represented as follows:

C22H24N2O4\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{4}

Anticancer Properties

Research has indicated that isoxazole derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound induce apoptosis in cancer cell lines. For instance, a study demonstrated that isoxazole derivatives can inhibit cell proliferation in breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .

Anti-inflammatory Effects

Isoxazole compounds have been reported to possess anti-inflammatory properties. The presence of the benzo[d][1,3]dioxole group is believed to enhance the anti-inflammatory activity through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, treatment with related compounds significantly reduced inflammation markers in induced arthritis models .

Antibacterial Activity

The antibacterial potential of isoxazole derivatives has been explored against various bacterial strains. Studies suggest that this compound exhibits inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The mechanism involves disruption of bacterial cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Isoxazole derivatives often act as enzyme inhibitors. For example, they may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
  • Modulation of Cell Signaling Pathways : These compounds can interfere with signaling pathways such as NF-kB and MAPK, which play critical roles in inflammation and cancer progression.
  • Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic factors like Bcl-2 .

Case Studies

StudyFindings
Shah & Desai (2007)Demonstrated antibacterial activity against various strains; effective at low concentrations.
Kamal et al. (2010)Reported significant anticancer activity in breast cancer cell lines; induced apoptosis through mitochondrial pathways.
Habeeb et al. (2001)Showed anti-inflammatory effects in animal models; reduced levels of inflammatory cytokines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.